molecular formula C17H11IN2O2 B8378847 7-Iodo-1-methyl-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one

7-Iodo-1-methyl-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one

Cat. No.: B8378847
M. Wt: 402.18 g/mol
InChI Key: XOAJBEQHSMNODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-1-methyl-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one is a useful research compound. Its molecular formula is C17H11IN2O2 and its molecular weight is 402.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11IN2O2

Molecular Weight

402.18 g/mol

IUPAC Name

7-iodo-1-methyl-8-phenylpyrano[3,2-g]indazol-6-one

InChI

InChI=1S/C17H11IN2O2/c1-20-14-11(9-19-20)7-8-12-15(21)13(18)16(22-17(12)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

XOAJBEQHSMNODD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=C2OC(=C(C3=O)I)C4=CC=CC=C4)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-iodo-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one (100 mg, 0.26 mmol) in DMF (5 mL) was added sodium hydride (60% dispersion in oil, 30 mg, 0.77 mmol) and the reaction stirred at RT. After 5 min, iodomethane (0.06 mL, 0.90 mmol) was added and the reaction stirred at RT for 6 h. The reaction mixture was quenched by addition of water (3 mL) and extracted with EtOAc (×2). The combined organic extracts were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0 to 100% EtOAc in cyclohexane) to afford the title compound (55 mg, 55%), LCMS (Method B): RT=3.87 min, [M+H]+=403. 7-iodo-2-methyl-8-phenyl-2H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one was also isolated.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Yield
55%

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